molecular formula C7H10N2O B131086 N-Ethyl-1H-pyrrole-2-carboxamide CAS No. 156741-80-9

N-Ethyl-1H-pyrrole-2-carboxamide

Cat. No.: B131086
CAS No.: 156741-80-9
M. Wt: 138.17 g/mol
InChI Key: TVVGHVLRIOSKKH-UHFFFAOYSA-N
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Description

N-Ethyl-1H-pyrrole-2-carboxamide is an organic compound with the molecular formula C7H10N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of an ethyl group attached to the nitrogen atom and a carboxamide group at the second position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1H-pyrrole-2-carboxamide typically involves the reaction of pyrrole-2-carboxylic acid with ethylamine. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The general reaction scheme is as follows:

    Starting Materials: Pyrrole-2-carboxylic acid and ethylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Coupling Agent: N,N’-dicyclohexylcarbodiimide (DCC) is used to activate the carboxylic acid group, promoting the formation of the amide bond.

The reaction proceeds smoothly, yielding this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-ethyl-1H-pyrrole-2-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group, yielding N-ethyl-1H-pyrrole-2-amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and are conducted under controlled temperatures to ensure selectivity.

Major Products Formed

    Oxidation: N-ethyl-1H-pyrrole-2-carboxylic acid.

    Reduction: N-ethyl-1H-pyrrole-2-amine.

    Substitution: Various substituted pyrrole derivatives, depending on the nature of the electrophile used.

Scientific Research Applications

N-Ethyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features allow for interactions with various biological targets, making it a candidate for drug discovery.

    Materials Science: this compound is used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: The compound is studied for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-Ethyl-1H-pyrrole-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target protein, leading to therapeutic effects. The carboxamide group is particularly important for forming hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-Ethyl-1H-pyrrole-2-carboxamide can be compared with other pyrrole derivatives, such as:

    N-Methyl-1H-pyrrole-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group. This small change can significantly affect the compound’s physical and chemical properties.

    1H-Pyrrole-2-carboxamide: Lacks the N-ethyl substitution, which can influence its reactivity and biological activity.

    N-Ethyl-1H-pyrrole-3-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-ethyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-8-7(10)6-4-3-5-9-6/h3-5,9H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVGHVLRIOSKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626259
Record name N-Ethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156741-80-9
Record name N-Ethyl-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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